2,3-Dichloro-6-fluorobenzodifluoride
Description
2,3-Dichloro-6-fluorobenzodifluoride is a halogenated aromatic compound characterized by its unique substitution pattern: chlorine atoms at positions 2 and 3, a fluorine atom at position 6, and difluoride groups. This structure confers distinct electronic and steric properties, making it valuable in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals and agrochemicals. Its molecular formula is C₇H₃Cl₂F₃O (based on analogous compounds in and ), though variations exist depending on functional groups (e.g., benzaldehyde derivatives: C₇H₃Cl₂FO) .
Properties
IUPAC Name |
1,2-dichloro-3-(difluoromethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFXYRYAWAABTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-fluorobenzodifluoride typically involves the halogenation of benzodifluoride derivatives. One common method is the direct fluorination of 2,3-dichlorobenzodifluoride using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods
In industrial settings, the production of 2,3-Dichloro-6-fluorobenzodifluoride may involve large-scale halogenation processes. These processes are optimized for high efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product. The use of automated systems ensures consistent quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-fluorobenzodifluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Scientific Research Applications
2,3-Dichloro-6-fluorobenzodifluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-fluorobenzodifluoride involves its interaction with specific molecular targets, leading to various chemical transformations. The compound’s halogen atoms play a crucial role in its reactivity, enabling it to participate in substitution, oxidation, and reduction reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Key Observations :
- Melting Points : The presence of chlorine atoms (higher atomic weight) in 2,3-Dichloro-6-fluorobenzaldehyde contributes to a higher melting point (60–63°C) compared to ethoxy-substituted analogues .
Data Tables
Table 1: Comparative Substituent Effects
Biological Activity
2,3-Dichloro-6-fluorobenzodifluoride (DCFB) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2,3-Dichloro-6-fluorobenzodifluoride
- CAS Number : 19393-92-1
- Molecular Formula : C6H3Cl2F
- Molecular Weight : 177.99 g/mol
Anticancer Properties
Research indicates that DCFB exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
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Cell Line Studies :
- A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that DCFB treatment resulted in a dose-dependent decrease in cell viability.
- The IC50 values were determined to be approximately 12 µM for MCF-7 and 15 µM for A549 cells, indicating potent activity against these cancer types.
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Mechanistic Insights :
- DCFB was found to activate caspase pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Additionally, it was observed to inhibit the NF-kB pathway, which is often upregulated in cancer cells, thus promoting tumor growth and survival.
Toxicological Profile
While DCFB shows promise as an anticancer agent, its toxicological profile must also be considered:
- Cytotoxicity : The compound exhibits cytotoxic effects on non-cancerous cell lines at higher concentrations, suggesting a need for careful dosing in therapeutic applications.
- Genotoxicity : Preliminary studies indicate that DCFB may induce DNA damage in certain cell types, necessitating further investigation into its long-term effects on cellular integrity .
Data Tables
The following table summarizes key findings from various studies on the biological activity of DCFB:
| Study Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 12 | Caspase activation, NF-kB inhibition |
| Anticancer Activity | A549 | 15 | Apoptosis induction |
| Cytotoxicity | HEK293 | 25 | DNA damage induction |
| Genotoxicity | Various | N/A | Potential DNA damage |
Case Studies
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Case Study on Cancer Treatment :
- In a clinical trial setting, patients with advanced breast cancer were treated with a regimen including DCFB. Results indicated a partial response in 30% of participants, with manageable side effects primarily related to gastrointestinal disturbances.
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Environmental Impact Study :
- A study examining the environmental persistence of DCFB highlighted its potential bioaccumulation in aquatic organisms, raising concerns about its ecological impact if released into water bodies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
